molecular formula C5H4Cl2N2OS B8378661 2-(Chloromethyl)sulfinyl-5-chloropyrimidine

2-(Chloromethyl)sulfinyl-5-chloropyrimidine

Cat. No. B8378661
M. Wt: 211.07 g/mol
InChI Key: AMXLAPRVHQVTDU-UHFFFAOYSA-N
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Patent
US04423047

Procedure details

90% m-chloroperbenzoic acid (4.2 mmol) in chloroform (7 ml) was added dropwise over 40 min to a solution of 2-(chloromethyl)thio-5-chloropyrimidine (3.9 mmol) in chloroform (6 ml) with stirring at -5° C. The mixture was allowed to reach room temperature and stirred overnight, washed with 1 M K2CO3, the dried (MgSO4) chloroform solution evaporated and the residue recrystallized from benzene/petroleum ether (60°-80° C.); yield 73%, m.p. 90° C. 1H NMR (CDCl3): δ4.70 and 5.00 (2H-CO2SO, Jgem 10 Hz), 8.84 (H-4, H-6).
Quantity
4.2 mmol
Type
reactant
Reaction Step One
Quantity
3.9 mmol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[Cl:12][CH2:13][S:14][C:15]1[N:20]=[CH:19][C:18]([Cl:21])=[CH:17][N:16]=1>C(Cl)(Cl)Cl>[Cl:12][CH2:13][S:14]([C:15]1[N:20]=[CH:19][C:18]([Cl:21])=[CH:17][N:16]=1)=[O:9]

Inputs

Step One
Name
Quantity
4.2 mmol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
3.9 mmol
Type
reactant
Smiles
ClCSC1=NC=C(C=N1)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring at -5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 1 M K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (MgSO4) chloroform solution
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from benzene/petroleum ether (60°-80° C.)

Outcomes

Product
Name
Type
Smiles
ClCS(=O)C1=NC=C(C=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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